2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core, a bicyclic heteroaromatic system comprising a thiophene fused to a pyrimidinone ring. Key structural elements include:
- A 3-benzyl group on the pyrimidinone ring, contributing aromatic bulk and lipophilicity.
- A sulfanyl (-S-) linkage at position 2, connecting the core to an acetamide moiety.
- An N-(2,4-dimethylphenyl)acetamide side chain, providing steric bulk and moderate lipophilicity due to the electron-donating methyl groups .
The compound’s design aligns with medicinal chemistry strategies targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-8-9-18(16(2)12-15)24-20(27)14-30-23-25-19-10-11-29-21(19)22(28)26(23)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMMMPIOCUUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis.
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histones. This disruption in the methylation process can lead to changes in gene expression, particularly in genes that are typically silenced by EZH2.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a post-translational modification that plays a key role in regulating gene expression. By inhibiting EZH2, the compound can alter the methylation status of histones, leading to changes in the transcriptional activity of various genes.
Result of Action
The compound exhibits antiproliferative activity against various cancer cell lines. It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration. These effects suggest that the compound could have potential therapeutic applications in cancer treatment.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, known for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 467.6 g/mol. Its structure includes a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and a dimethylphenyl acetamide substituent. These features contribute to its unique chemical behavior and influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 467.6 g/mol |
| CAS Number | 1252884-26-6 |
Anticancer Activity
Research indicates that compounds similar to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide exhibit significant anticancer properties. Specifically, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These mechanisms suggest potential applications in dual-action therapies targeting both cancer and infections.
Case Study: Anticancer Efficacy
A study evaluated the compound's effects on Caco-2 human colorectal cancer cells. The results demonstrated a significant reduction in cell viability (39.8%) compared to untreated controls (p < 0.001), indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar thieno[3,2-d]pyrimidine derivatives have been reported to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The ability to target bacterial growth makes these compounds valuable in the development of new antibiotics .
Table: Comparative Antimicrobial Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Contains benzimidazole moiety | Antimicrobial |
| 4-Oxo-thieno[3,2-d]pyrimidin derivatives | Lacks sulfanyl group | Anticancer |
| N-(aryl)acetamides | Simple aromatic substitutions | Varies widely; some exhibit anti-inflammatory properties |
Docking studies have suggested that 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide can effectively bind to specific enzyme active sites. This binding is crucial for understanding how structural modifications can enhance the compound's efficacy and selectivity against target proteins.
Interaction Studies
Interaction studies reveal that the compound engages with various biological targets through non-covalent interactions. These studies are essential for elucidating structure-activity relationships that can guide further drug development efforts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Implications : Pyrido fusion () may enhance interactions with polar binding pockets, while saturation () could reduce metabolic oxidation.
Substituents on the Pyrimidinone Ring
Implications : Benzyl (target) vs. 4-methylphenyl () substituents alter steric bulk and electronic properties, influencing target selectivity.
Acetamide Side Chain Modifications
Implications : Chloro () and trifluoromethoxy () groups may enhance target engagement through polar interactions, while butyl () prioritizes lipophilicity.
Physicochemical Properties
Implications : Higher lipophilicity () may limit solubility, while electron-withdrawing groups () improve stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
